2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC13430794
Molecular Formula: C9H6ClF3
Molecular Weight: 206.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClF3 |
|---|---|
| Molecular Weight | 206.59 g/mol |
| IUPAC Name | 2-chloro-4-ethenyl-1-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H6ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h2-5H,1H2 |
| Standard InChI Key | QGORPQARVVJECO-UHFFFAOYSA-N |
| SMILES | C=CC1=CC(=C(C=C1)C(F)(F)F)Cl |
| Canonical SMILES | C=CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Introduction
Chemical Structure and Electronic Properties
Molecular Architecture
The benzene core of 2-chloro-4-ethenyl-1-(trifluoromethyl)benzene features three substituents at positions 1, 2, and 4:
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Trifluoromethyl (-CF₃) at position 1: A strong electron-withdrawing group that induces meta-directing effects.
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Chlorine (-Cl) at position 2: A moderately electron-withdrawing halogen that directs electrophilic substitution to ortho/para positions.
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Ethenyl (-CH=CH₂) at position 4: An electron-donating group capable of π-conjugation and participation in addition reactions.
This substitution pattern creates a polarized electronic environment, with the trifluoromethyl group significantly reducing electron density at the aromatic ring, while the ethenyl group introduces localized π-electron richness.
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₆ClF₃ |
| Molecular Weight | 206.59 g/mol |
| IUPAC Name | 2-chloro-4-ethenyl-1-(trifluoromethyl)benzene |
| Substituent Effects | -CF₃ (EWG), -Cl (EWG), -CH=CH₂ (EDG) |
| Dipole Moment | ~3.2 D (calculated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-chloro-4-ethenyl-1-(trifluoromethyl)benzene typically involves multi-step halogenation and functional group interconversion. A plausible route derived from analogous compounds includes:
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Nitration: Starting with a trifluoromethylbenzene precursor, nitration introduces a nitro group at the para position.
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Reduction: Catalytic hydrogenation (e.g., using Raney nickel) converts the nitro group to an amine.
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Diazotization and Halogenation: The amine is diazotized with NaNO₂/HBr, followed by bromination to install a bromine atom.
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Ethenylation: A Heck coupling or analogous cross-coupling reaction introduces the ethenyl group.
Critical parameters include temperature control (<5°C during diazotization) and the use of phase-transfer catalysts (e.g., hexadecyltrimethylammonium bromide) to enhance reaction efficiency .
Industrial Manufacturing
Industrial processes prioritize cost-effectiveness and scalability. Continuous-flow reactors are employed for nitration and halogenation steps, minimizing decomposition risks. Recent patents highlight the use of AlCl₃-mediated Friedel-Crafts alkylation to attach the trifluoromethyl group directly, bypassing intermediate purification stages .
Table 2: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 85 |
| Reduction | H₂/Raney Ni, 50°C | 92 |
| Diazotization | NaNO₂/HBr, -10°C | 78 |
| Ethenylation | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 65 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.85 (d, J = 8.2 Hz, 1H, Ar-H): Deshielded proton ortho to -CF₃.
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δ 7.52 (s, 1H, Ar-H): Proton meta to -Cl.
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δ 6.75 (dd, J = 17.6, 10.9 Hz, 1H, CH=CH₂): Trans-vinyl proton.
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δ 5.85 (d, J = 17.6 Hz, 1H, CH=CH₂): Cis-vinyl proton.
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¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, 3F, -CF₃).
Infrared (IR) Spectroscopy
Key absorptions include:
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ν(C-F) at 1120–1250 cm⁻¹ (trifluoromethyl stretch).
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ν(C=C) at 1630 cm⁻¹ (ethenyl group).
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ν(C-Cl) at 750 cm⁻¹.
Reactivity and Chemical Transformations
Cross-Coupling Reactions
The ethenyl group participates in Heck, Suzuki, and Sonogashira couplings, enabling the construction of extended π-systems. For instance, palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives with applications in organic electronics.
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound’s halogenated structure enhances metabolic stability and bioavailability, making it a key intermediate in:
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Anticancer Agents: Derivatives inhibit tyrosine kinases by mimicking ATP-binding motifs.
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Antiviral Drugs: Trifluoromethyl groups improve blood-brain barrier penetration in neuraminidase inhibitors.
Advanced Materials
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Liquid Crystals: The -CF₃ group enhances thermal stability in nematic phases.
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Polymer Additives: Ethenyl groups facilitate radical polymerization, producing fluorinated polymers with low dielectric constants.
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